4,4'-Dimethylchalcone

Beschreibung

The exact mass of the compound 4,4'-Dimethylchalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dimethylchalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dimethylchalcone including the price, delivery time, and more detailed information at info@benchchem.com.

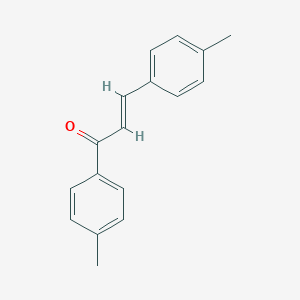

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEBZGKINVACPT-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262479 | |

| Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-37-2, 21551-47-3 | |

| Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethylchalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethylchalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4'-dimethylchalcone, a valued compound in medicinal chemistry and materials science. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and efficient method for forming α,β-unsaturated ketones. This document details the underlying mechanism, experimental protocols, and characterization of the final product.

Introduction to 4,4'-Dimethylchalcone and the Claisen-Schmidt Condensation

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is recognized as a privileged structure in medicinal chemistry due to its versatile interactions with diverse biological targets.[1] 4,4'-Dimethylchalcone, specifically, features methyl groups at the 4 and 4' positions of its aromatic rings and serves as a significant synthetic intermediate.[1]

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the aldol condensation of a ketone (4-methylacetophenone) with an aromatic aldehyde (4-methylbenzaldehyde), followed by a dehydration step to yield the target α,β-unsaturated ketone.[1] The reaction can be catalyzed by either an acid or a base, though the base-catalyzed pathway is more frequently employed due to milder reaction conditions and generally higher yields.[1]

Base-Catalyzed Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a three-step mechanism:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the 4-methylacetophenone to form a resonance-stabilized enolate ion.[1]

-

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methylbenzaldehyde. This results in the formation of an intermediate aldol adduct.[1]

-

Dehydration: The aldol adduct readily undergoes dehydration under the basic conditions, typically via an E1cB elimination mechanism, to form the stable, conjugated 4,4'-dimethylchalcone product.[1]

Experimental Protocols

The following protocol describes a standard laboratory procedure for the synthesis of 4,4'-dimethylchalcone.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (Typical) | Moles (Typical) |

| 4-Methylacetophenone | 134.18 | 1.34 g | 0.01 |

| 4-Methylbenzaldehyde | 120.15 | 1.20 g | 0.01 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 0.02 |

| Ethanol (95%) | 46.07 | 20 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed (dilute) | - |

3.2. Synthesis Procedure

A typical procedure involves dissolving equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.[1]

-

Preparation: In a round-bottom flask, dissolve 4-methylacetophenone (0.01 mol) and 4-methylbenzaldehyde (0.01 mol) in ethanol (20 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Separately, prepare an aqueous solution of sodium hydroxide by dissolving NaOH (0.02 mol) in a small amount of water. Add this basic solution dropwise to the stirred ethanolic solution of the reactants.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the product begins to precipitate out of the solution over a period of several hours.[1]

-

Workup: After the reaction is complete (e.g., 4-5 hours), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.

-

Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the solution is neutralized (pH ~7). This step ensures the precipitation of the chalcone product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any residual base and unreacted starting materials.[1]

3.3. Purification

The crude 4,4'-dimethylchalcone can be purified by recrystallization.

-

Recrystallization: Transfer the crude solid to a clean flask. Add a minimum amount of hot ethanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, which will induce the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.

-

Final Collection: Collect the purified crystals by vacuum filtration and allow them to air dry.

Product Characterization

The identity and purity of the synthesized 4,4'-dimethylchalcone are confirmed through various analytical techniques. High yields are generally reported for this type of synthesis.[1]

| Property | Data |

| Appearance | Yellow Crystalline Solid |

| Molecular Formula | C₁₇H₁₆O |

| Molecular Weight | 236.31 g/mol [1] |

| Melting Point | 128 - 130 °C[2] |

| Yield | High yields are typically reported[1][3] |

| FT-IR (cm⁻¹) | Expected peaks: ~1650-1670 (C=O, α,β-unsaturated ketone), ~1595-1605 (C=C, aromatic and olefinic), ~2900-3100 (C-H, aromatic and methyl).[4][5] |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~2.4 (s, 6H, two -CH₃ groups), ~7.2-8.1 (m, 10H, aromatic and vinylic protons). The two vinylic protons (H-α and H-β) typically appear as doublets with a coupling constant (J) of ~15 Hz, confirming a trans configuration.[6][7] |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~21.5 (methyl carbons), ~120-145 (aromatic and vinylic carbons), ~190 (carbonyl carbon).[7] |

Conclusion

The Claisen-Schmidt condensation provides a straightforward, efficient, and reliable method for the synthesis of 4,4'-dimethylchalcone from readily available starting materials. The procedure involves a base-catalyzed reaction between 4-methylacetophenone and 4-methylbenzaldehyde, followed by a simple workup and purification by recrystallization. This robust protocol makes 4,4'-dimethylchalcone and its derivatives highly accessible for further research in drug discovery, pharmacology, and materials science.

References

Spectroscopic Characterization of 4,4'-Dimethylchalcone: A Technical Guide

Introduction

4,4'-Dimethylchalcone is a chemical compound valued by researchers for its potential applications in medicinal chemistry and pharmacology.[1] As a derivative of chalcone, it serves as a significant synthetic intermediate.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic characterization of 4,4'-Dimethylchalcone using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is essential for the validation of its molecular structure and purity.

Molecular Structure

-

IUPAC Name: (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one

-

Molecular Formula: C₁₇H₁₆O[2]

-

Molecular Weight: 236.31 g/mol [1]

-

CAS Number: 13565-37-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For 4,4'-Dimethylchalcone, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 2H | Ar-H (ortho to C=O) |

| ~7.6 | d | 1H | α-H (vinylic) |

| ~7.5 | d | 2H | Ar-H (ortho to C=C) |

| ~7.3 | d | 1H | β-H (vinylic) |

| ~7.2 | d | 2H | Ar-H (meta to C=O) |

| ~7.1 | d | 2H | Ar-H (meta to C=C) |

| 2.4 | s | 3H | Ar-CH₃ |

| 2.4 | s | 3H | Ar-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The assignments are based on the general structure of chalcones and data from similar compounds.[4]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~190.0 | C=O (Ketone) |

| ~144.0 | C (Aromatic) |

| ~141.0 | C (Aromatic) |

| ~138.0 | C (Aromatic) |

| ~132.0 | C (Aromatic) |

| ~129.5 | CH (Aromatic) |

| ~129.0 | CH (Aromatic) |

| ~128.5 | CH (Aromatic) |

| ~128.0 | CH (Aromatic) |

| ~122.0 | CH (Vinylic) |

| ~21.5 | CH₃ |

| ~21.0 | CH₃ |

Note: The chemical shifts are approximate and based on typical values for chalcone derivatives.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (Aromatic and Vinylic) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | Strong | C=C stretch (Aromatic) |

| ~1580 | Medium | C=C stretch (Vinylic) |

| ~820 | Strong | C-H bend (p-disubstituted benzene) |

Note: The absorption frequencies are characteristic ranges for the specified functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]

| m/z | Relative Intensity (%) | Assignment |

| 236 | ~60 | [M]⁺ (Molecular Ion) |

| 221 | ~100 | [M-CH₃]⁺ |

| 131 | ~40 | [C₉H₇O]⁺ |

| 119 | ~80 | [C₉H₇]⁺ |

| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern is predicted based on the structure of 4,4'-Dimethylchalcone and common fragmentation pathways for chalcones.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-25 mg of 4,4'-Dimethylchalcone in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9] For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9] Ensure the sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[9]

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.[10]

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence.

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Employ a relaxation delay (d1) of 1-2 seconds.[10]

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to encompass all expected ¹³C signals (typically 0-220 ppm).[10]

-

Use a standard proton-decoupled pulse sequence.[10]

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration (can range from hundreds to thousands of scans).[10]

-

Use a relaxation delay (d1) appropriate for the T1 values of the carbons (a default of 1-2 seconds is common for qualitative spectra).[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]

-

Perform baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.[11]

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the solid 4,4'-Dimethylchalcone is placed directly on the ATR crystal. No extensive sample preparation is required.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]

-

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer in several ways. For a solid sample like 4,4'-Dimethylchalcone, it can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[13]

-

Direct Insertion Probe: A small amount of the sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is heated to vaporize it.[14]

-

GC-MS: The sample is dissolved in a volatile solvent and injected into the GC. The GC separates the components of the mixture, and the eluting compounds are directly introduced into the mass spectrometer's ion source.[13]

-

-

Ionization:

-

Mass Analysis:

-

The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[14]

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector. The signal is amplified and recorded by a computer.[15]

-

-

Data Processing:

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 4,4'-Dimethylchalcone.

References

- 1. 4,4'-Dimethylchalcone|High-Purity|Research Grade [benchchem.com]

- 2. Chalcone,4,4'-dimethyl- | C17H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylchalcone | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Experimental Design [web.mit.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

Crystal Structure Analysis of 4,4'-Dimethylchalcone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4,4'-Dimethylchalcone. While a complete, publicly available single-crystal X-ray diffraction study for 4,4'-Dimethylchalcone was not identified in a survey of current literature, this document outlines the established methodologies for its synthesis and crystallographic analysis. Furthermore, it presents detailed crystallographic data for the closely related analogue, 4'-Methylchalcone, offering valuable insights into the expected structural characteristics of 4,4'-Dimethylchalcone.

Introduction

4,4'-Dimethylchalcone is a derivative of chalcone, an α,β-unsaturated ketone that forms the central core for a variety of important biological compounds. The structural properties of chalcones, including the planarity of the molecule and the conformation of the enone bridge, are crucial for their interaction with biological targets.[1] X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of such compounds in the solid state.[1] Understanding the crystal structure of 4,4'-Dimethylchalcone is essential for structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents.

Synthesis of 4,4'-Dimethylchalcone

The most common and straightforward method for synthesizing 4,4'-Dimethylchalcone is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 4-methylacetophenone with 4-methylbenzaldehyde.[1]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-methylacetophenone

-

4-methylbenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde are dissolved in ethanol in a reaction flask.

-

An aqueous solution of a strong base, typically sodium hydroxide, is added dropwise to the stirred ethanolic solution.

-

The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the precipitated product, 4,4'-Dimethylchalcone, is collected by vacuum filtration.

-

The collected solid is washed with cold water to remove any residual base and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield high-purity crystals suitable for X-ray diffraction analysis.

A solvent-free approach has also been demonstrated where 4-methylacetophenone and 4-methylbenzaldehyde are ground together with solid sodium hydroxide, offering an environmentally benign synthesis route.[1]

Caption: Workflow for the synthesis of 4,4'-Dimethylchalcone.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of 4,4'-Dimethylchalcone obtained from recrystallization are required for X-ray diffraction studies. The following protocol describes a typical procedure for data collection and structure refinement.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEX-II CCD) and maintained at a constant low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations.[2] X-ray data are collected using a specific radiation source, typically MoKα (λ = 0.71073 Å).[2] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of 4'-Methylchalcone (Analogue)

While the crystal structure of 4,4'-Dimethylchalcone is not available, the structure of the closely related 4'-Methylchalcone provides significant insight into the likely conformation and packing.[1] The analysis of 4'-Methylchalcone revealed a non-planar conformation, with a significant dihedral angle between the two benzene rings.[1][3] It is expected that 4,4'-Dimethylchalcone would adopt a similar non-planar, trans-configured structure in its crystalline form.[1]

The crystallographic data for 4'-Methylchalcone is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8601 (6) |

| b (Å) | 16.732 (2) |

| c (Å) | 12.5363 (16) |

| β (°) | 93.522 (9) |

| Volume (ų) | 1226.9 (2) |

| Z | 4 |

Molecular Structure and Conformation

The molecular structure of 4,4'-Dimethylchalcone consists of two p-tolyl rings linked by an α,β-unsaturated carbonyl system. The central enone bridge typically adopts a trans or E configuration about the C=C double bond.[1] The molecule is expected to be non-planar, with a significant dihedral angle between the two aromatic rings, similar to what is observed in 4'-Methylchalcone (50.7(2)°).[1][3]

Caption: 2D structure of 4,4'-Dimethylchalcone.

Conclusion

This technical guide has detailed the standard procedures for the synthesis and crystal structure analysis of 4,4'-Dimethylchalcone. While a dedicated crystallographic study for this specific compound is not yet publicly available, the provided data for the analogous 4'-Methylchalcone serves as a robust predictive model for its structural properties. The methodologies and comparative data presented herein provide a solid foundation for researchers and professionals in the field of drug development to pursue further crystallographic studies and computational modeling of 4,4'-Dimethylchalcone and its derivatives.

References

Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a prominent class of polyphenolic compounds belonging to the flavonoid family, are widely distributed throughout the plant kingdom.[1] These open-chain flavonoids, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[2][3] Found in a variety of edible plants such as fruits, vegetables, and spices, chalcones have been a cornerstone of traditional medicine for centuries.[1] Modern scientific investigation has unveiled their diverse and potent pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, positioning them as promising scaffolds for drug discovery and development.[4][5][6] This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of key chalcone derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Bioactive Chalcones

A vast array of chalcone derivatives has been identified from various natural sources. Plants are the most prolific producers of these compounds, with significant concentrations found in families such as Leguminosae, Asteraceae, and Moraceae.[1][7] Edible sources like tomatoes, apples, licorice, and fingerroot are also rich in chalcones.[2] The specific chalcone derivatives and their concentrations can vary significantly depending on the plant species, part of the plant (e.g., roots, leaves, bark), and even the stage of development.[2][7]

Key Bioactive Chalcone Derivatives and Their Natural Origins

Several naturally occurring chalcones have garnered significant attention for their pronounced biological effects. These include:

-

Licochalcone A: Primarily isolated from the roots of Glycyrrhiza inflata and Glycyrrhiza glabra (licorice), Licochalcone A exhibits potent anti-inflammatory, anticancer, and antimicrobial properties.[8]

-

Xanthohumol: Found in hops (Humulus lupulus), Xanthohumol is a prenylated chalcone known for its broad-spectrum biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9]

-

Isoliquiritigenin: Another key chalcone from licorice root (Glycyrrhiza uralensis), isoliquiritigenin is recognized for its anti-inflammatory, antioxidant, and tumor-suppressive capabilities.[10]

-

Butein: Isolated from the bark of Rhus verniciflua and other plants like Dalbergia odorifera, butein demonstrates significant antioxidant, anti-inflammatory, and anticancer activities.[4][11][12]

Methodologies for Isolation and Purification

The isolation of chalcone derivatives from their natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The choice of methodology is dictated by the physicochemical properties of the target chalcone and the matrix of the source material.

Experimental Protocols

Protocol 1: Isolation of Licochalcone A from Glycyrrhiza inflata (Licorice) Root

This protocol is adapted from a high-speed counter-current chromatography (HSCCC) method.[7][8]

-

Extraction:

-

Air-dried and powdered roots of Glycyrrhiza inflata (0.5 kg) are extracted three times with 3 L of 95:5 ethanol-water by sonication for 45 minutes for each cycle.[7]

-

The combined extracts are filtered and concentrated under reduced pressure.

-

The filtrate is then acidified with 2% aqueous hydrochloric acid to precipitate the crude extract.[7]

-

The resulting sediment is washed with cool water and freeze-dried.[7]

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system composed of n-hexane–chloroform–methanol–water (5:6:3:2, v/v) is prepared. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[7][8]

-

HSCCC Operation: The multilayer coiled column is first filled with the stationary phase. The mobile phase is then pumped into the column at a flow rate of 1.8 ml/min while the column rotates at 800 rpm.[7][8]

-

Sample Injection: After hydrodynamic equilibrium is achieved, the crude extract (70 mg) dissolved in the upper phase is injected.[7][8]

-

Fraction Collection: The effluent is monitored by a UV detector at 254 nm, and fractions corresponding to the licochalcone A peak are collected.[7]

-

Further Purification: A sequential purification run can be performed using a modified solvent system (n-hexane–chloroform–methanol–water at 1.5:6:3:2, v/v) to achieve higher purity.[8]

-

Protocol 2: Isolation of Butein from Rhus verniciflua Stokes

This protocol utilizes medium-pressure liquid chromatography (MPLC) for purification.[13]

-

Extraction and Fractionation:

-

Dried wood of Rhus verniciflua Stokes is extracted with an 80% ethanol-water solution at 70°C for 1 hour.[13]

-

The ethanol extract is then subjected to bioactivity-guided fractionation.

-

-

Purification by Medium-Pressure Liquid Chromatography (MPLC):

-

The bioactive fraction is subjected to MPLC on a reversed-phase C18 column.

-

A gradient elution is performed using a mobile phase consisting of methanol and 0.5% acetic acid.[13]

-

Fractions containing butein are collected, and the solvent is evaporated to yield the purified compound.

-

General Experimental Workflow

The process of isolating bioactive compounds from natural sources typically follows a systematic workflow, often guided by bioassays to identify active fractions.

Quantitative Data Summary

The yield and biological activity of isolated chalcone derivatives are critical parameters for evaluating the efficiency of the isolation process and the potential of the compound as a therapeutic agent. The following tables summarize key quantitative data for selected chalcones.

Table 1: Isolation Yield and Purity of Selected Chalcone Derivatives

| Chalcone Derivative | Natural Source | Extraction/Purification Method | Yield | Purity | Reference |

| Licochalcone A | Glycyrrhiza inflata | HSCCC | 11.4% (w/w) from crude extract | 99.1% | [7][8] |

| Inflacoumarin A | Glycyrrhiza inflata | HSCCC | 8.6% (w/w) from crude extract | 99.6% | [7][8] |

| Butein | Rhus verniciflua | MPLC | 0.47 mg/g from water extract | >95% | [14][15] |

| Fisetin | Rhus verniciflua | MPLC | 47.98 mg/g from water extract | >95% | [14] |

| Sulfuretin | Rhus verniciflua | MPLC | 3.36 mg/g from water extract | >95% | [14] |

Table 2: Biological Activity (IC50 Values) of Selected Chalcone Derivatives

| Chalcone Derivative | Biological Activity | Assay/Cell Line | IC50 (µM) | Reference |

| Isoliquiritigenin | Anticancer | Hela (Cervical Cancer) | 126.5 | [5] |

| Isoliquiritigenin Derivative (Compound 9) | Anticancer | Hela (Cervical Cancer) | 14.36 | [5] |

| Isoliquiritigenin | Anticancer | Lymphocytic Leukemia (LCL) | ~40-65 | [16] |

| Butein | Antioxidant | DPPH Radical Scavenging | 9.2 ± 1.8 | [4] |

| Butein | Antioxidant | Iron-induced Lipid Peroxidation | 3.3 ± 0.4 | [4] |

| Butein | Anti-inflammatory | TNF-α production (LPS-stimulated macrophages) | 14.6 | [17] |

| Butein | Anticancer | MDA-MB-468 (Triple Negative Breast Cancer) | < 6.25 | [16] |

| Glycyglabrone | Antioxidant | DPPH Radical Scavenging | 4.6 ± 0.6 | |

| Licochalcone C | Antioxidant | DPPH Radical Scavenging | 8.2 ± 0.9 |

Signaling Pathways Modulated by Chalcone Derivatives

Chalcone derivatives exert their biological effects by modulating various intracellular signaling pathways, many of which are implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets of chalcones.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous chronic inflammatory diseases and cancers. Several chalcones, including licochalcone A and butein, have been shown to inhibit the NF-κB signaling cascade.

MAPK Signaling Pathway

The MAPK signaling pathways are a group of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Chalcones such as butein and xanthohumol can modulate MAPK signaling, often leading to the inhibition of cancer cell growth.

Conclusion

Naturally occurring chalcone derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their broad spectrum of pharmacological activities, coupled with their presence in the human diet, makes them attractive candidates for the development of novel drugs for a range of diseases, including cancer and inflammatory conditions. This technical guide has provided an overview of the key aspects of the discovery and isolation of these valuable natural products, from their sources and extraction to their mechanisms of action. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to harnessing the power of natural products in modern drug discovery. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of chalcone derivatives will undoubtedly pave the way for their successful translation into next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Butein suppresses breast cancer growth by reducing a production of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN107043324A - A kind of extracting method of butein - Google Patents [patents.google.com]

- 7. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of sulfuretin and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. The chalcone butein from Rhus verniciflua shows antifibrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The inhibitory effects of butein on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells | PLOS One [journals.plos.org]

- 16. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 4,4'-Dimethylchalcone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of 4,4'-Dimethylchalcone, a prominent member of the chalcone family, which is recognized as a privileged structure in medicinal chemistry.[1] This document synthesizes findings from various theoretical and computational studies to elucidate its structural, electronic, and biological properties. By integrating quantitative data, detailed methodologies, and visual representations of complex processes, this guide serves as a critical resource for professionals engaged in drug discovery and materials science.

Molecular Structure and Spectroscopic Profile

4,4'-Dimethylchalcone is characterized by two p-tolyl rings linked by an α,β-unsaturated carbonyl system.[1] This conjugated framework is central to its chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the molecule's most stable three-dimensional structure and predicting its spectroscopic behavior.

Optimized Molecular Geometry

DFT calculations are employed to optimize the molecular geometry of 4,4'-Dimethylchalcone, identifying the lowest energy conformation.[1] The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for achieving high accuracy in these computations.[2] The resulting optimized structure provides foundational data for bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data for similar chalcone derivatives.[3]

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) | Description |

|---|---|---|

| C=O | ~1.25 | Carbonyl bond length |

| Cα=Cβ | ~1.34 | Ethylenic double bond length |

| C-C (Aryl) | ~1.39 - 1.41 | Aromatic carbon-carbon bond lengths |

| Cα-C=O-Cβ | ~120.5 | Angle defining the enone moiety |

| C-C-C (Aryl) | ~119 - 121 | Angles within the aromatic rings |

Note: These values are typical for chalcone structures and may vary slightly based on the specific computational method.

Spectroscopic Analysis

Theoretical calculations provide valuable insights into the spectroscopic signatures of 4,4'-Dimethylchalcone, which can be correlated with experimental data.

-

UV-Visible Spectroscopy: The electronic spectrum of chalcones is characterized by two main absorption bands arising from π → π* and n → π* transitions within the conjugated system.[1] Time-Dependent DFT (TD-DFT) calculations are used to predict these electronic transitions.

-

Band I: Typically observed in the range of 300-400 nm, corresponding to the π → π* transition of the entire conjugated system.

-

Band II: Usually found between 200-300 nm, related to the π → π* transition within the aromatic rings.[1]

-

-

Vibrational Spectroscopy (FT-IR & FT-Raman): Theoretical frequency calculations help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra.[2]

Table 2: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(C=O) | ~1650-1670 | ~1660 | Carbonyl stretching |

| ν(C=C) | ~1580-1610 | ~1600 | Olefinic C=C stretching |

| ν(C-H) Aromatic | ~3000-3100 | ~3050 | Aromatic C-H stretching |

| ν(C-H) Methyl | ~2900-3000 | ~2950 | Methyl C-H stretching |

Quantum Chemical Analysis

Quantum chemical calculations offer a deeper understanding of the electronic structure, reactivity, and stability of 4,4'-Dimethylchalcone.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[2] A smaller energy gap suggests higher reactivity.[2][4]

Table 3: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | ~ -6.2 | Electron donating ability |

| E(LUMO) | ~ -2.5 | Electron accepting ability |

| Energy Gap (ΔE) | ~ 3.7 | Chemical reactivity and stability |

Note: Values are derived from DFT calculations on similar chalcone structures and provide a reasonable estimate.[5]

References

- 1. 4,4'-Dimethylchalcone|High-Purity|Research Grade [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Frontier of Substituted Chalcones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This core structure serves as a versatile scaffold for chemical modifications, leading to a vast array of substituted chalcones with a wide spectrum of biological activities. Their relative ease of synthesis and diverse pharmacological properties have positioned them as promising candidates in the field of drug discovery and development. This technical guide provides a comprehensive overview of the significant biological activities of substituted chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to be a valuable resource for researchers actively engaged in the exploration and application of these dynamic molecules.

Anticancer Activities of Substituted Chalcones

Substituted chalcones have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted chalcones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of various substituted chalcones against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperonal substituted chalcone | K562 (Leukemia) | <1 | [1] |

| Diaryl ether chalcone (4-methoxy substitution) | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | [2] |

| Diaryl ether chalcone (4-methoxy substitution) | HepG2 (Liver Cancer) | 4.64 ± 0.23 | [2] |

| Diaryl ether chalcone (4-methoxy substitution) | HCT116 (Colon Cancer) | 6.31 ± 0.27 | [2] |

| Vanillin-based chalcone analogue 9 | HCT-116 (Colon Cancer) | 6.85 ± 0.71 µg/mL | [2] |

| Vanillin-based chalcone analogue 10 | HCT-116 (Colon Cancer) | 7.9 ± 1.37 µg/mL | [2] |

| Flavokawain B | A549 (Lung Cancer) | 11 µg/mL | [2] |

| Flavokawain B | H1299 (Lung Cancer) | 5.1 µg/mL | [2] |

| Licochalcone A | MCF-7 (Breast Cancer) | 15 (at 24h), 11.5 (at 48h) | [3] |

| Licochalcone A | T47D (Breast Cancer) | 17.5 (at 24h), 14.5 (at 48h) | [3] |

| Pyrazolinone chalcone 6b | Caco (Colon Cancer) | 23.34 ± 0.14 | [4] |

| Chalcone–indole hybrid 42 | Various Cancer Cell Lines | 0.23–1.8 | [5] |

| Chalcone-1,2,3-triazole derivative 54 | HepG2 (Liver Cancer) | 0.9 | [5] |

| Ru(II)-DMSO chalcone complex 17 | Breast Cancer | 15–28.64 | [5] |

| Thiophene-substituted chalcone–ruthenium complex 18 | HeLa (Cervical Cancer) | 22.9–76.8 | [5] |

| Halophenyl chalcones | MCF-7/Topo (Breast Cancer) | 5-9 | [6] |

| Trimethoxylated chalcone derivative | MCF-7/Topo (Breast Cancer) | 2-3 times more active than halophenyl chalcones | [6] |

| Indole chalcone 8 | Six Cancer Cell Lines | 0.003-0.009 | [6] |

Signaling Pathways in Cancer Targeted by Chalcones

Substituted chalcones exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most significant pathways modulated by chalcones are the PI3K/Akt/mTOR and NF-κB pathways.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation. Some chalcones have been shown to inhibit this pathway at various points.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted chalcones.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Chalcones can inhibit this pathway, often by preventing the degradation of IκBα, an inhibitor of NF-κB.[8][9]

Caption: Inhibition of the NF-κB signaling pathway by substituted chalcones.

Antimicrobial Activities of Substituted Chalcones

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted chalcones have shown promising activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of substituted chalcones is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of various chalcone derivatives against different bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| O-OH chalcone | MRSA | 25-50 | [10] |

| M-OH chalcone | MRSA | 98.7 ± 43.3 | [10] |

| P-OH chalcone | MRSA | 108.7 ± 29.6 | [10] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [11] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [11] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [11] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [11] |

| Heterocyclic chalcones (p5, f6, t5) | Staphylococcus aureus | Strong activity | [12] |

| Compound 3b and 3g | C. freundii | ~19 | [13] |

| Compound 13 (trifluoromethyl-substituted) | Staphylococcus aureus | 15.6 | [14] |

| Compound 14 (trifluoromethyl-substituted) | Staphylococcus aureus | 7.81 | [14] |

Anti-inflammatory Activities of Substituted Chalcones

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of substituted chalcones is often assessed by their ability to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. The IC50 values for these inhibitory activities are summarized in the table below.

| Compound/Derivative | Activity | IC50 (µM) | Reference |

| 2'-hydroxychalcone 1 | Inhibition of β-glucuronidase release | 1.6 ± 0.2 | [15] |

| 2'-hydroxychalcone 1 | Inhibition of lysozyme release | 1.4 ± 0.2 | [15] |

| 2',5'-dialkoxychalcone 11 | Inhibition of NO formation | 0.7 ± 0.06 | [15] |

| Chalcone derivatives 2, 4, 8, 10, 13 | Inhibition of 5-lipoxygenase | - | [16] |

| Chalcone derivatives 4-7 | Inhibition of COX-2 activity | - | [16] |

| Nitro-substituted chalcone 2 | Anti-inflammatory activity | 71.17 ± 1.66% inhibition | [17] |

| Nitro-substituted chalcone 5 | Anti-inflammatory activity | 80.77 ± 2.82% inhibition | [17] |

| Nitro-substituted chalcone 9 | Anti-inflammatory activity | 61.08 ± 2.06% inhibition | [17] |

| 3,4,5-trimethoxy substituted chalcone 2D | Anti-inflammatory activity | - | [18] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of substituted chalcones.

Synthesis of Substituted Chalcones: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely used and efficient method for the synthesis of chalcones. It involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.

References

- 1. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

- 15. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Photophysical properties of α,β-unsaturated carbonyl compounds

An In-depth Technical Guide to the Photophysical Properties of α,β-Unsaturated Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated carbonyl compounds, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, are a cornerstone of organic chemistry and hold significant importance in medicinal chemistry and materials science. This scaffold is present in numerous natural products and pharmacologically active molecules, including chalcones and curcuminoids.[1][2] Their unique electronic structure gives rise to a rich and complex set of photophysical and photochemical properties. Understanding these properties is critical for professionals in drug development, as light-induced processes can influence a drug's efficacy, stability, and potential for phototoxicity. Furthermore, these properties can be harnessed for applications such as photoactivated drug delivery, bioimaging, and photodynamic therapy.

This guide provides a comprehensive overview of the core photophysical principles governing α,β-unsaturated carbonyl compounds. We will delve into their electronic transitions, de-excitation pathways, and the key factors that modulate their behavior. Detailed experimental protocols for their characterization are provided, and quantitative data are summarized for comparative analysis.

Core Concepts: Electronic Transitions and Excited States

The photophysics of α,β-unsaturated carbonyl compounds is dictated by the nature of their frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is typically a π-bonding orbital associated with the C=C and C=O bonds, while the carbonyl oxygen's lone pair electrons reside in a non-bonding orbital (n). The lowest unoccupied molecular orbital (LUMO) is the π* anti-bonding orbital of the conjugated system.

Consequently, two primary electronic transitions are observed upon absorption of UV-visible light:[3][4]

-

n→π* Transition: This involves the promotion of a non-bonding electron from the carbonyl oxygen to the π* anti-bonding orbital. This transition is typically of lower energy (occurs at longer wavelengths) and is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε).[1][3]

-

π→π* Transition: This transition involves the promotion of an electron from the π-bonding orbital to the π* anti-bonding orbital. It is a higher energy transition (occurs at shorter wavelengths) and is symmetry-allowed, leading to a strong absorption band (high molar absorptivity, ε).[3][4]

The relative energies of the resulting excited states, the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), are crucial. For many enones, the S₁ state has n,π* character, while the lowest triplet state, T₁, has π,π* character.[5][6] This arrangement has profound implications for their de-excitation pathways.

De-excitation Pathways: A Jablonski Diagram Perspective

Once a molecule is promoted to an excited electronic state, it can relax back to the ground state through several radiative and non-radiative pathways, which are best visualized using a Jablonski diagram.[7][8] For α,β-unsaturated carbonyl compounds, intersystem crossing (ISC)—the transition between states of different spin multiplicity (i.e., singlet to triplet)—is a particularly efficient process.[9][10] This is often attributed to the small energy gap between the S₁(n,π) and T₁(π,π) states and the favorable spin-orbit coupling.[11] The high efficiency of ISC means that fluorescence quantum yields are often low, as the molecule preferentially populates the triplet state rather than returning to the ground state via fluorescence.[1] Photochemical reactions, such as [2+2] cycloadditions, frequently originate from this long-lived triplet state.[5][9][12]

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 4. researchgate.net [researchgate.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. magadhmahilacollege.org [magadhmahilacollege.org]

- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 8. ossila.com [ossila.com]

- 9. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 10. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

Basic mechanism of Claisen-Schmidt condensation for chalcone synthesis

An In-depth Technical Guide to the Claisen-Schmidt Condensation for Chalcone Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of α,β-unsaturated ketones, known as chalcones. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone (or an aldehyde or ketone with an α-hydrogen) under either basic or acidic conditions.[1] Chalcones are not only valuable synthetic intermediates but also represent a class of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this reaction particularly relevant to drug development.[2][3]

This guide provides a detailed examination of the core mechanism of the Claisen-Schmidt condensation, presents quantitative data from optimization studies, outlines experimental protocols, and visualizes the mechanistic and procedural workflows.

Core Reaction Mechanism

The Claisen-Schmidt condensation proceeds via an aldol condensation pathway, followed by a dehydration step. The reaction can be catalyzed by either a base or an acid, with the base-catalyzed route being the most common.[4][5]

Base-Catalyzed Mechanism

The base-catalyzed reaction is a multi-step process initiated by the formation of a nucleophilic enolate.

-

Step 1: Enolate Formation: A base, typically a hydroxide like NaOH or KOH, removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[6] This is generally the rate-determining step.

-

Step 2: Nucleophilic Attack: The enolate ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde), which lacks α-hydrogens and thus cannot self-condense.[1] This attack results in the formation of a tetrahedral alkoxide intermediate.

-

Step 3: Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.

-

Step 4: Dehydration: The aldol adduct is readily dehydrated under the reaction conditions. The base removes a second α-hydrogen, forming another enolate, which then eliminates a hydroxide ion to yield the final α,β-unsaturated ketone (chalcone).[7] This dehydration step is driven by the formation of a stable, conjugated system.

Caption: The base-catalyzed mechanism for chalcone synthesis.

Acid-Catalyzed Mechanism

The acid-catalyzed pathway proceeds through an enol intermediate instead of an enolate.

-

Step 1: Carbonyl Protonation: The acid catalyst (e.g., HCl) protonates the carbonyl oxygen of the ketone, increasing the acidity of its α-hydrogens.

-

Step 2: Enol Formation: A weak base (like water or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of an enol.

-

Step 3: Nucleophilic Attack: The electron-rich double bond of the enol attacks the carbonyl carbon of the aldehyde, which is also activated by protonation.

-

Step 4: Dehydration: A series of proton transfer steps followed by the elimination of a water molecule results in the formation of the conjugated chalcone.[4][7]

Caption: The acid-catalyzed mechanism for chalcone synthesis.

Quantitative Data from Reaction Optimization

The yield of chalcone synthesis is highly dependent on reaction conditions such as the choice of catalyst, solvent, and reactant concentration. The following tables summarize data from optimization studies for the synthesis of chalcone from benzaldehyde and acetophenone.[4]

Table 1: Optimization of Base Catalyst for Chalcone Synthesis Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), Base (1 mmol), CTAB surfactant solution (1 mL), Room Temperature, 24 h. Yields estimated by ¹H NMR.[4]

| Entry | Base Catalyst | Yield of Chalcone (%) | Yield of Michael Adduct (%) |

| 1 | NaOH | 94 | 4 |

| 2 | KOH | 95 | 3 |

| 3 | LiOH | 89 | 5 |

| 4 | Cs₂CO₃ | 86 | 6 |

| 5 | K₂CO₃ | 80 | 10 |

| 6 | DBU | 75 | 16 |

| 7 | DABCO | 35 | 10 |

| 8 | TEA | 20 | 5 |

Table 2: Optimization of Surfactant with NaOH as Base Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), NaOH (1 mmol), Surfactant solution (1 mL), Room Temperature, 24 h. Yields estimated by ¹H NMR.[4]

| Entry | Surfactant (Concentration) | Yield of Chalcone (%) |

| 1 | CTAB (2%) | 94 |

| 2 | SDS (2%) | 83 |

| 3 | Tween 20 (2%) | 92 |

| 4 | Tween 80 (2%) | 95 |

| 5 | Triton X-100 (2%) | 88 |

| 6 | No Surfactant (Water) | 10 |

| 7 | No Surfactant (Ethanol) | 59 |

Experimental Protocols

Below are generalized and specific experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation.

General Laboratory Protocol (Base-Catalyzed)

This protocol provides a standard procedure for chalcone synthesis in an alcoholic solvent.[5][8]

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic ketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 1 to 2 equivalents of NaOH or KOH).[5][8]

-

Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[8] The chalcone product, being insoluble in water, will often precipitate as a solid. If precipitation does not occur, acidify the mixture with dilute HCl to neutralize the excess base and facilitate precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove the catalyst and other water-soluble impurities.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[8]

Solvent-Free Grinding Protocol

This "green chemistry" approach minimizes solvent waste and can lead to high yields in shorter reaction times.[9][10]

-

Reactant Mixing: Place the aromatic ketone (1 equivalent), aromatic aldehyde (1 equivalent), and a solid base catalyst (e.g., a pellet of NaOH, 1 equivalent) into a porcelain mortar.[9]

-

Grinding: Grind the mixture vigorously with a pestle. After a few minutes, the solid mixture will typically become a paste and may change color, indicating the reaction is proceeding.[9] Continue grinding for the prescribed time (e.g., 10-20 minutes).

-

Workup and Isolation: Add cold water to the mortar and triturate the solid product to dissolve the base catalyst.

-

Filtration and Purification: Collect the crude chalcone by vacuum filtration, wash with water, and recrystallize from 95% ethanol.[9]

References

- 1. byjus.com [byjus.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. CN104649881A - Preparation method of chalcone compound - Google Patents [patents.google.com]

A Technical Guide to the Structure-Activity Relationship of Chalcones in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry.[1][2] As precursors in flavonoid biosynthesis, they are abundant in various natural sources and possess a reactive α,β-unsaturated carbonyl system that contributes to a wide spectrum of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4] Understanding the Structure-Activity Relationship (SAR) of chalcones—how the chemical structure of a molecule relates to its biological activity—is paramount for the rational design of new, more potent, and selective therapeutic agents.[5][6] This guide provides an in-depth analysis of chalcone SAR across key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Chalcones

The anticancer properties of chalcones are extensively studied, with research indicating their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[7][8][9]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of chalcones is highly dependent on the substitution patterns on both aromatic rings (Ring A and Ring B).

-

Ring A Substituents: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is often crucial for activity. For instance, in silico analysis has shown that polar groups like hydroxyl and methoxyl contribute significantly to the anticancer activity against colon adenocarcinoma cell lines.[3]

-

Ring B Substituents: The nature and position of substituents on Ring B dramatically influence potency. The presence of a 3,4,5-trimethoxyphenyl group has been shown to be favorable for activity.[10] Electron-withdrawing groups can also enhance cytotoxic effects.[6]

-

Heterocyclic Analogues: Replacing one or both of the phenyl rings with heterocyclic systems (e.g., furan, thiophene, indole, azoles) is a common strategy that often leads to enhanced anticancer activity.[1][3][7]

-

The α,β-Unsaturated Carbonyl System: This enone linker is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins, such as tubulin or key signaling kinases.[3]

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative chalcone derivatives against various human cancer cell lines, illustrating key SAR principles.

| Compound ID | Ring A Substitution | Ring B Substitution | Cell Line | IC₅₀ (µM) | Reference(s) |

| 1 | 2'-Hydroxy | 3,4,5-Trimethoxy | HCT116 (Colon) | 0.09 - 3.10 | [10] |

| 2 | 4'-Amino | 4-Chloro | MCF-7 (Breast) | 5.11 | [3] |

| 3 | Unsubstituted | 4-Nitro | MCF-7 (Breast) | 1.33 | [3] |

| 4 | 2',4'-Dihydroxy | Unsubstituted | A549 (Lung) | 41.99 ± 7.64 | [11] |

| 5 | 2'-Hydroxy | 4-Chloro | HCT116 (Colon) | 5.7 | [10] |

| 6 | Panduratin A | (Natural Chalcone) | MCF-7 (Breast) | 15 (at 24h) | [7] |

Visualization: Chalcone-Mediated Inhibition of the NF-κB Pathway

Many chalcones exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is constitutively active in many cancers, promoting cell survival and proliferation. Chalcones can block this pathway by inhibiting the degradation of IκBα, which prevents the nuclear translocation of the active p65 subunit.[8][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]

-

Cell Seeding:

-

Culture cancer cells (e.g., HCT116, MCF-7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed approximately 1.5 x 10³ to 5 x 10³ cells per well in 200 µL of medium into a 96-well microtiter plate.[15]

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test chalcone in DMSO. Create a series of dilutions of the chalcone in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[14]

-

Remove the old medium from the wells and add 200 µL of medium containing the various concentrations of the chalcone (e.g., 1, 10, 50, 100 µM).

-

Include control wells: one set with cells and medium only (vehicle control) and another with medium only (blank). Etoposide can be used as a positive control.[14]

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]

-

Incubate the plate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][14]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] * 100

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity of Chalcones

Chalcones represent a flexible scaffold for developing new antimicrobial agents to combat the rise of drug-resistant microbes.[6][16]

Structure-Activity Relationship (SAR) Insights

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br) or nitro groups (-NO₂), particularly at the para-position of either aromatic ring, has been shown to significantly increase antibacterial and antifungal activity.[6]

-

Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) tend to lower the antimicrobial activity.[6]

-

Hydroxyl Groups: The inclusion of hydroxyl (-OH) groups often enhances antifungal properties.[6][17]

-

Heterocyclic Rings: Incorporating heterocyclic moieties can lead to potent antimicrobial agents, with some compounds showing activity against resistant strains like MRSA.[18]

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against common bacterial strains.

| Compound ID | Ring A Substitution | Ring B Substitution | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 7 | 2'-Hydroxy | 3,4-Dimethoxy | Staphylococcus aureus | 125 | [19] |

| 8 | 2'-Hydroxy | 3,4-Dimethoxy | Bacillus subtilis | 62.5 | [19] |

| 9 | 2'-Hydroxy, 5'-Bromo | 4-Fluoro | Staphylococcus aureus | 6.25 | [4] |

| 10 | 2'-Hydroxy, 5'-Bromo | 4-Fluoro | Enterococcus faecalis | 12.5 | [4] |

| 11 | Thienyl | 4-Nitro | Staphylococcus aureus | Strong Activity | [18] |

| 12 | Furyl | 4-Chloro | Staphylococcus aureus | Strong Activity | [18] |

Visualization: General Workflow for Antimicrobial Screening

The process of identifying novel antimicrobial chalcones follows a structured workflow from synthesis to biological evaluation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21][22]

-

Preparation of Materials:

-

Prepare sterile 96-well round-bottom microtiter plates.

-

Prepare appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Grow the test bacterial strain (e.g., S. aureus) overnight, then dilute to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Dissolve the test chalcone in DMSO to create a high-concentration stock solution.

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

Add 100 µL of the chalcone stock solution to the first column of wells, creating a 2-fold dilution.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the second to last column.[20]

-

The last column serves as a growth control (no compound).

-

-

Inoculation:

-

Add 5 µL of the standardized bacterial inoculum to each well (except for a sterility control well, which contains only broth).[20] The final inoculum concentration should be around 10⁴ to 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 16-20 hours.[21]

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the chalcone at which there is no visible growth.[22]

-

Anti-inflammatory Activity of Chalcones

Chalcones exhibit potent anti-inflammatory activity by modulating various enzymes and signaling pathways integral to the inflammatory response.[5][23]

Structure-Activity Relationship (SAR) Insights

-

Hydroxylation Pattern: The position and number of hydroxyl groups are critical. Specific hydroxylation patterns on either Ring A or Ring B strongly correlate with the inhibition of pro-inflammatory mediators like COX-2, TNF-α, and IL-6.[5]

-

Target Inhibition: Chalcones are known to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][23]

-

Signaling Pathway Modulation: A primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which prevents the transcription of numerous pro-inflammatory genes.[5][8][24]

-

Nitric Oxide (NO) Suppression: Many anti-inflammatory chalcones effectively suppress the production of nitric oxide (NO) in activated macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS).[23][24]

Quantitative Data: Anti-inflammatory Activity of Chalcone Derivatives